molecular formula C20H17N5O2 B11070639 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(pyridin-3-yl)acetamide

Cat. No.: B11070639
M. Wt: 359.4 g/mol
InChI Key: SCVCUKHENKDNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide is an organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole moiety, a methylphenoxy group, and a pyridinylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Moiety: The benzotriazole ring is synthesized by reacting o-phenylenediamine with nitrous acid.

    Introduction of the Methylphenoxy Group: The benzotriazole derivative is then reacted with 4-methylphenol in the presence of a suitable base to form the methylphenoxy-substituted benzotriazole.

    Acetylation: The resulting compound is acetylated using acetic anhydride to introduce the acetamide group.

    Pyridinyl Substitution: Finally, the acetylated compound is reacted with 3-aminopyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and coatings to protect against UV radiation.

Mechanism of Action

The mechanism of action of 2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to absorb UV radiation, making it effective as a UV stabilizer. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4-methylphenol: A simpler derivative with similar UV-absorbing properties.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer in polymers.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high photostability and used in various industrial applications.

Uniqueness

2-[2-(2H-Benzotriazol-2-yl)-4-methylphenoxy]-N-(3-pyridinyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both a UV stabilizer and a potential therapeutic agent highlights its versatility and potential for diverse applications.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C20H17N5O2/c1-14-8-9-19(27-13-20(26)22-15-5-4-10-21-12-15)18(11-14)25-23-16-6-2-3-7-17(16)24-25/h2-12H,13H2,1H3,(H,22,26)

InChI Key

SCVCUKHENKDNEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.